molecular formula C7H8BrIN2 B8143162 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Cat. No.: B8143162
M. Wt: 326.96 g/mol
InChI Key: CGMGKGBTZYQVAA-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine and iodine atoms at the 3 and 5 positions of the pyridine ring, respectively, and two methyl groups attached to the nitrogen atom at the 2 position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine typically involves halogenation reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.

Chemical Reactions Analysis

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine can be compared with other halogenated pyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine and 3-bromo-5-iodobenzoic acid . These compounds share similar structural features but differ in their specific halogenation patterns and functional groups. The uniqueness of this compound lies in its specific combination of bromine and iodine atoms, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-5-iodo-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrIN2/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMGKGBTZYQVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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